Dichlorzink;N'-[[10-[[2-(Dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamin
Übersicht
Beschreibung
The compound 9,10-Bis(TMEDA)anthracene biszinc chloride complex is a coordination complex that features anthracene as the central ligand, coordinated with two zinc chloride units and tetramethylethylenediamine (TMEDA) as ancillary ligands
Wissenschaftliche Forschungsanwendungen
The 9,10-Bis(TMEDA)anthracene biszinc chloride complex has several scientific research applications, including:
Chemistry: It is used as a model compound to study coordination chemistry, ligand exchange reactions, and the electronic properties of zinc complexes.
Biology: The complex can be used to investigate the interactions of zinc with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore the potential use of zinc complexes in medicinal chemistry, including their role as metallodrugs or diagnostic agents.
Industry: The complex may have applications in materials science, particularly in the development of new materials with specific electronic or optical properties.
Vorbereitungsmethoden
The synthesis of 9,10-Bis(TMEDA)anthracene biszinc chloride complex typically involves the reaction of anthracene with zinc chloride in the presence of TMEDA. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general synthetic route can be summarized as follows:
Reactants: Anthracene, zinc chloride, and TMEDA.
Reaction Conditions: The reaction is usually performed in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).
Procedure: Anthracene is dissolved in the solvent, followed by the addition of zinc chloride and TMEDA. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration or precipitation, followed by purification using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
The 9,10-Bis(TMEDA)anthracene biszinc chloride complex can undergo various chemical reactions, including:
Oxidation: The complex can be oxidized to form different oxidation states of zinc and anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced zinc species and modified anthracene ligands.
Substitution: Ligand substitution reactions can occur, where TMEDA or chloride ligands are replaced by other ligands.
Coordination Reactions: The complex can form adducts with other metal ions or ligands, leading to the formation of new coordination compounds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various ligands (e.g., phosphines, amines).
Wirkmechanismus
The mechanism by which the 9,10-Bis(TMEDA)anthracene biszinc chloride complex exerts its effects is primarily through coordination interactions. The zinc ions in the complex can coordinate with various ligands, leading to changes in the electronic structure and reactivity of the complex. The anthracene ligand can also participate in π-π interactions and electron transfer processes, further influencing the behavior of the complex.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to the 9,10-Bis(TMEDA)anthracene biszinc chloride complex include other zinc coordination complexes with different ligands. Some examples are:
Zinc bis(2,2’-bipyridine) chloride complex: This complex features 2,2’-bipyridine as the ligand instead of anthracene.
Zinc tetraphenylporphyrin chloride complex: This complex uses tetraphenylporphyrin as the ligand, providing different electronic and structural properties.
Zinc bis(1,10-phenanthroline) chloride complex: This complex includes 1,10-phenanthroline as the ligand, offering unique coordination chemistry.
The uniqueness of the 9,10-Bis(TMEDA)anthracene biszinc chloride complex lies in its specific ligand combination, which imparts distinct electronic and structural characteristics compared to other zinc complexes.
Eigenschaften
IUPAC Name |
dichlorozinc;N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4.4ClH.2Zn/c1-27(2)15-17-29(5)19-25-21-11-7-9-13-23(21)26(20-30(6)18-16-28(3)4)24-14-10-8-12-22(24)25;;;;;;/h7-14H,15-20H2,1-6H3;4*1H;;/q;;;;;2*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCKUBWDGFVSNZ-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CN(C)CCN(C)C.Cl[Zn]Cl.Cl[Zn]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl4N4Zn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550132 | |
Record name | N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine)--dichlorozinc (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106682-14-8 | |
Record name | N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine)--dichlorozinc (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Bis(2-dimethylaminoethyl)-N,N'-dimethyl-9,10-anthracenedimethanamine biszinc chloride complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.